
4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features an azo group (-N=N-) linking a 2,5-dimethoxyphenyl group to a 1,5-diphenyl-1H-pyrazole moiety, making it an interesting subject for studies in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole typically involves the azo coupling reaction. This process starts with the diazotization of 2,5-dimethoxyaniline to form the corresponding diazonium salt. The diazonium salt is then coupled with 1,5-diphenyl-1H-pyrazole under controlled conditions to yield the desired azo compound. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vivid colors.
作用機序
The mechanism of action of 4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole is primarily based on its ability to interact with biological molecules through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-((2,5-Dimethoxyphenyl)azo)benzene: Similar structure but lacks the pyrazole ring.
4-((2,5-Dimethoxyphenyl)azo)-1H-pyrazole: Similar but with fewer phenyl groups.
4-((2,5-Dimethoxyphenyl)azo)-1,3-diphenyl-1H-pyrazole: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness
4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole is unique due to the combination of its azo group and the 1,5-diphenyl-1H-pyrazole moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
40640-32-2 |
|---|---|
分子式 |
C23H20N4O2 |
分子量 |
384.4 g/mol |
IUPAC名 |
(2,5-dimethoxyphenyl)-(1,5-diphenylpyrazol-4-yl)diazene |
InChI |
InChI=1S/C23H20N4O2/c1-28-19-13-14-22(29-2)20(15-19)25-26-21-16-24-27(18-11-7-4-8-12-18)23(21)17-9-5-3-6-10-17/h3-16H,1-2H3 |
InChIキー |
OYWHQRQXYITTEZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)N=NC2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



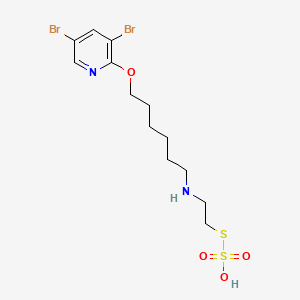


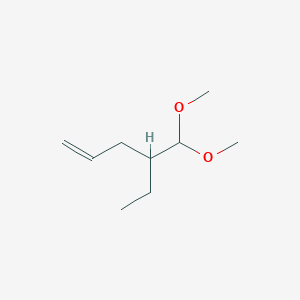
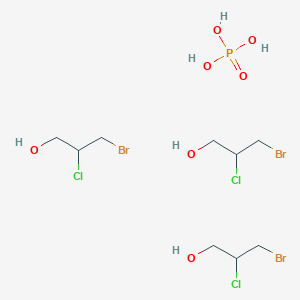
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
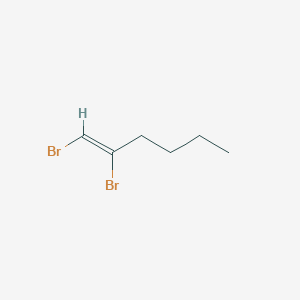

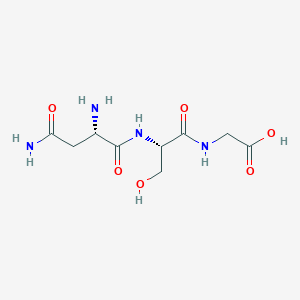


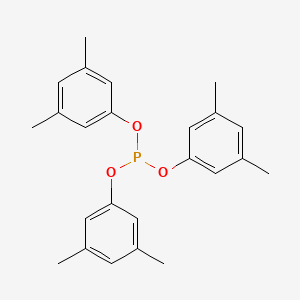
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
